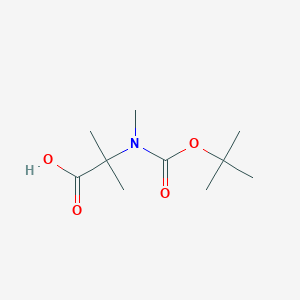

Boc-N-Me-Aib-OH

Description

Properties

IUPAC Name |

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLITGXUYMJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370483 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146000-39-7 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation Using Trimethyloxonium Tetrafluoroborate

The most widely reported method for introducing the N-methyl group involves alkylation of Boc-Aib-OMe (tert-butoxycarbonyl-2-aminoisobutyric acid methyl ester) with trimethyloxonium tetrafluoroborate. This reagent selectively methylates the nitrogen atom under mild conditions.

Procedure :

-

Substrate Preparation : Boc-Aib-OMe is synthesized by treating 2-aminoisobutyric acid methyl ester with di-tert-butyl dicarbonate in dichloromethane in the presence of triethylamine.

-

Methylation : Boc-Aib-OMe (0.33 mmol) is dissolved in dry dichloromethane (0.05 M) and treated with potassium tert-butoxide (3.5 equiv) and trimethyloxonium tetrafluoroborate (2.2 equiv) under inert atmosphere. The reaction proceeds at room temperature for 30 minutes.

-

Work-Up : The mixture is diluted with dichloromethane, washed with 1 M KHSO₄, saturated NaHCO₃, and brine. After drying over MgSO₄, solvent evaporation yields Boc-N(Me)-Aib-OMe as a light yellow oil in 89% yield.

Key Advantages :

Reaction Conditions and Optimization

The choice of base and solvent critically influences reaction efficiency. Potassium tert-butoxide in dichloromethane provides optimal deprotonation of the amino group without inducing ester hydrolysis. Alternative solvents like acetonitrile or THF reduce yields due to incomplete solubility of the alkylating agent.

Table 1: Optimization of Methylation Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 89 |

| Base | Potassium tert-butoxide | 89 |

| Temperature | Room temperature | 89 |

| Alkylating Agent | Trimethyloxonium BF₄ | 89 |

Hydrolysis of Methyl Esters to Carboxylic Acids

The final step involves saponification of Boc-N(Me)-Aib-OMe to Boc-N-Me-Aib-OH. This is achieved using aqueous sodium hydroxide in a dioxane/water mixture.

Procedure :

-

Hydrolysis : Boc-N(Me)-Aib-OMe (1 equiv) is stirred with 1.2 equiv NaOH in dioxane/water (2:1 v/v) at 20°C for 16 hours.

-

Acidification : The reaction mixture is concentrated, diluted with water, and acidified to pH 2–3 using dilute KHSO₄.

-

Extraction : The product is extracted with ethyl acetate (3 × 30 mL), dried over Na₂SO₄, and concentrated to afford this compound as a white solid in 85–90% yield.

Critical Considerations :

-

Prolonged reaction times or elevated temperatures lead to Boc group cleavage.

-

Ethyl acetate extraction minimizes co-solubility of inorganic salts.

Alternative Synthetic Approaches and Comparative Analysis

Peptide Coupling Strategies

This compound has been incorporated into peptides via fragment condensation. For example, HBTU/HOBt-mediated coupling with deprotected peptide fragments under anhydrous dichloromethane achieves segment elongation without racemization. However, this method is more relevant for downstream applications than direct synthesis of the monomer.

Applications in Peptide Synthesis

This compound’s rigid structure promotes helical conformations in peptides, as demonstrated in lipopeptaibol analogs. Its N-methylation enhances metabolic stability and membrane permeability, making it valuable for antimicrobial and therapeutic peptides .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Aib-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Boc-N-Me-Aib-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a protective group for amines.

Biology: The compound is used in the synthesis of biologically active peptides and proteins.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: This compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Boc-N-Me-Aib-OH involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparison with Similar Compounds

Molecular and Structural Differences

The following table summarizes key structural and physicochemical properties of Boc-N-Me-Aib-OH and related compounds:

Notes:

- Boc-Aib-OH lacks the N-methyl group, reducing steric hindrance compared to this compound. This impacts peptide backbone flexibility .

- Boc-N-Me-Ala-OH shares the Boc and N-Me groups but lacks the α-methyl substitution, leading to greater conformational flexibility than this compound .

- Fmoc-N-Me-Aib-OH replaces the Boc group with fluorenylmethyloxycarbonyl (Fmoc), requiring milder deprotection conditions (e.g., piperidine in SPPS) .

Physicochemical Properties

- Solubility : this compound is typically soluble in organic solvents (e.g., DMF, DCM) but poorly soluble in water. Similar compounds like Boc-N-Me-Nle-OH show variable solubility depending on side-chain hydrophobicity .

- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). In contrast, Fmoc-protected analogs (e.g., Fmoc-N-Me-Aib-OH) are acid-stable but base-labile .

Stability and Handling

- This compound : Stable at -20°C for >6 months. Requires anhydrous conditions to prevent Boc-group hydrolysis .

- Boc-N-Me-Nle-OH : Stable at -80°C for 6 months; heating to 37°C improves solubility in DMSO .

Research Findings and Practical Considerations

- Conformational Studies : Aib derivatives enforce helical conformations in peptides, as shown by circular dichroism (CD) spectroscopy. N-methylation further reduces hydrogen-bonding capacity, enhancing membrane permeability .

- Synthetic Challenges : N-methylation introduces steric hindrance, requiring optimized coupling reagents (e.g., HATU) for efficient SPPS .

- Safety: this compound is non-hazardous under standard handling conditions, unlike some nitro-containing analogs (e.g., Boc-HomoArg(NO₂)-OH) .

Biological Activity

Boc-N-Me-Aib-OH (Boc-N-Methyl-Amino Isobutyric Acid) is a non-proteinogenic amino acid derivative that has garnered attention for its unique biological properties. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a methyl group at the nitrogen atom. The process can be optimized through various organic synthesis techniques, including the use of trialkyloxonium tetrafluoroborates for alkylation reactions .

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound and its derivatives. For instance, a comparative analysis of various Boc-protected peptides demonstrated significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with Boc protection exhibited higher cytotoxicity compared to their Ac (acetyl) counterparts. Specifically, at concentrations of 100 μM or higher, the viability of HeLa cells was reduced significantly, with some derivatives showing apoptosis rates exceeding 30% .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound appears to inhibit key pathways involved in cell growth and proliferation.

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with Boc-peptides led to increased apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity .

Data Tables

The following table summarizes the inhibitory effects of various Boc-protected peptides on HeLa and MCF-7 cells:

| Compound | Concentration (μM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|---|

| Boc-Peptide 1 | 500 | 35.43 | 54.32 | 33.19 |

| Boc-Peptide 2 | 500 | 37.29 | 48.37 | 30.32 |

| Ac-Peptide 1 | 500 | >50 | >50 | <10 |

Study on Antitumor Efficacy

In a controlled study assessing the efficacy of this compound derivatives against cancer cell lines, researchers found that certain configurations of the compound significantly inhibited tumor growth. The study utilized flow cytometry to analyze apoptosis and determined that the presence of the Boc group was crucial for enhancing biological activity .

Comparative Analysis with Other Amino Acid Derivatives

A comparative study involving other amino acid derivatives demonstrated that this compound had superior cytotoxic properties compared to non-Boc-protected variants. The study emphasized the role of steric hindrance and hydrogen bonding in enhancing the interaction between these compounds and cellular targets .

Q & A

Q. What elements are critical for transparent reporting of this compound studies?

- Methodological Answer : Adhere to SRQR (Standards for Reporting Qualitative Research) for methodological clarity. Include raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials. Annotate all assumptions (e.g., force field parameters in simulations) and limitations (e.g., solvent artifacts in CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.